Fumarate Salt Form Enables Anhydrous Crystal Isolation for Industrial-Scale Processing of 2-(Boc-amino)-3-phenylpropylamine
2-(Boc-amino)-3-phenylpropylamine as the fumarate salt (CAS 1222902-68-2) can be isolated as anhydrous crystals, a critical advantage for industrial-scale manufacturing of FXa inhibitor intermediates. Patent literature explicitly identifies this compound (represented as formula (1) wherein Boc represents tert-butoxycarbonyl) as the preferred intermediate for producing optically active diamine derivatives used in activated blood coagulation factor X (FXa) inhibitor synthesis [1]. The fumarate salt formulation enables high-yield, high-purity anhydrous crystal production, which is essential for reproducible large-scale manufacturing processes [2].
| Evidence Dimension | Crystal form stability and processability |
|---|---|
| Target Compound Data | Anhydrous crystals obtainable with high purity (fumarate salt, CAS 1222902-68-2) |
| Comparator Or Baseline | Free base form (CAS 179051-72-0): typically non-crystalline or hygroscopic solid; Cbz-protected analog: variable crystallinity |
| Quantified Difference | Enables industrial-scale isolation as anhydrous crystals; free base lacks this property |
| Conditions | Industrial manufacturing process for optically active diamine derivatives (patented process conditions) |
Why This Matters
Anhydrous crystal form directly impacts batch-to-batch reproducibility, storage stability, and ease of handling in GMP manufacturing environments, reducing procurement risk for industrial users.
- [1] U.S. Patent 8,357,808. Process for producing diamine derivative. Daiichi Sankyo Company, Limited. Issued January 22, 2013. View Source
- [2] CN103080078B. Method for preparing optically active diamine derivative salt. Available at: https://m.tianyancha.com View Source
